4-Cyanophenylboronic acid

描述

Contextualization within Boronic Acid Chemistry

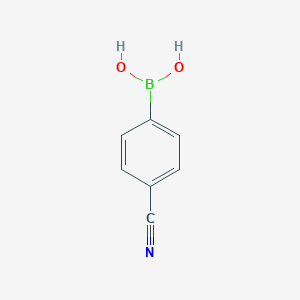

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are known for their stability and versatility in organic synthesis. 4-Cyanophenylboronic acid is a derivative of phenylboronic acid, distinguished by the presence of a cyano (-C≡N) group at the para position of the phenyl ring. guidechem.comontosight.ai This electron-withdrawing cyano group significantly influences the electronic properties of the molecule, enhancing the reactivity of the boronic acid moiety in various chemical transformations. ontosight.ai The compound exists as a white or light yellow solid at room temperature and is soluble in solvents like Dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727). chemicalbook.comchemshuttle.com

The structure of this compound has been a subject of study, with crystal structure analysis revealing its molecular arrangement. In its anhydrous form, it crystallizes in a monoclinic space group. acs.org The boronic acid group is not in the same plane as the phenyl ring, a twist attributed to steric hindrance. iucr.org This specific conformation, along with the electronic effects of the cyano group, dictates its interaction with other molecules and its role in forming larger molecular assemblies. rsc.org

Significance in Modern Synthetic and Materials Science Disciplines

The true significance of this compound lies in its broad utility as a building block in organic synthesis and a key component in the development of advanced materials. chemimpex.com Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental to creating complex organic molecules. ontosight.aichemicalbook.comchemimpex.com This reaction has been instrumental in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. chemimpex.com

Beyond its role in synthesis, this compound is integral to materials science. It is used in the creation of liquid crystals, which are crucial for display technologies. lookchem.com Furthermore, it serves as a monomer in the synthesis of conjugated polymers with tailored electronic and photonic properties, making it valuable for applications in electronics. chemshuttle.comchemimpex.com The compound's ability to form stable complexes with diols has also led to its use in the development of chemical sensors, particularly for detecting saccharides and even trace amounts of water. chemimpex.comacs.orgrsc.orgbohrium.com

Properties of this compound

| Property | Value |

| Molecular Formula | C7H6BNO2 |

| Molecular Weight | 146.94 g/mol sigmaaldrich.comscbt.com |

| Appearance | White to yellow powder chemicalbook.com |

| Melting Point | >350 °C chemicalbook.comsigmaaldrich.com |

| Density | 1.25±0.1 g/cm3 (Predicted) chemicalbook.com |

| Solubility | DMSO, Methanol (Slightly) chemicalbook.com |

| CAS Number | 126747-14-6 sigmaaldrich.comscbt.com |

Applications in Synthesis

This compound is a versatile reagent in a multitude of chemical reactions:

Suzuki-Miyaura Cross-Coupling: It is a key reactant for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, often performed in water, to create biaryl compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This has been applied to the synthesis of various complex molecules, including antimalarial compounds and himbacine analogs. chemicalbook.comsigmaaldrich.com

Other Cross-Coupling Reactions: It participates in various other coupling reactions, including ligand-free copper-catalyzed coupling with nitro arenes and Chan-Lam type S-arylation of thiols. sigmaaldrich.comsigmaaldrich.com

Synthesis of Heterocycles: The compound is used to synthesize nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.net

Inhibitor Synthesis: It serves as a precursor in the synthesis of various enzyme inhibitors, such as Tpl2 kinase inhibitors and P2X7 antagonists. chemicalbook.comsigmaaldrich.com

Role in Materials Science

The unique properties of this compound make it a valuable component in the design of functional materials:

Liquid Crystals: It is utilized as an intermediate in the synthesis of liquid crystals for display technologies. lookchem.com

Coordination Polymers: The cyano group can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers with interesting structural and functional properties. rsc.org

Chemical Sensors: Its ability to bind with diols is exploited in the development of fluorescent sensors for saccharides. acs.org It has also been incorporated into materials for detecting trace amounts of water. rsc.orgbohrium.com

Organic Electronics: As a monomer, it is used to prepare conjugated polymers with specific electronic properties for applications in organic electronics. chemshuttle.com

Structure

2D Structure

属性

IUPAC Name |

(4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAHYWORUOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370217 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-14-6 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Cyanophenylboronic Acid

The synthesis of this compound can be achieved through several advanced routes, primarily starting from functionalized aromatic precursors. These methods have been refined for both laboratory and industrial applications, with distinct mechanistic underpinnings.

Contemporary Approaches from Functionalized Precursors

Modern syntheses of this compound predominantly start from aryl halides, such as 4-bromobenzonitrile (B114466). Two primary strategies are employed: the use of organometallic intermediates and palladium-catalyzed borylation.

Organometallic Routes : A well-established method involves the reaction of an aryl halide with a strong base or metal to form a highly reactive organometallic species. orgsyn.org For instance, 4-bromobenzonitrile can be treated with n-butyllithium at very low temperatures (-70°C) to generate an aryllithium intermediate via lithium-halogen exchange. guidechem.com This nucleophilic species is then trapped with a trialkyl borate, like triisopropyl borate, followed by acidic workup (hydrolysis) to yield the final this compound. orgsyn.orgguidechem.com A similar approach utilizes Grignard reagents, where an aryl halide reacts with magnesium metal. organic-chemistry.orggoogle.com

Palladium-Catalyzed Borylation : The Miyaura borylation reaction represents a powerful, contemporary method for synthesizing arylboronates. organic-chemistry.orgresearchgate.net This approach involves the cross-coupling of an aryl halide or triflate (e.g., 4-bromobenzonitrile) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacolborane (HBpin). organic-chemistry.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex, often PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297). organic-chemistry.orgresearchgate.net This method is noted for its excellent tolerance of various functional groups, including the nitrile group. organic-chemistry.orgbeilstein-journals.org

Optimization of Reaction Conditions for Industrial and Laboratory Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from a laboratory scale to industrial production, focusing on factors like yield, safety, cost, and efficiency. google.comnih.gov

For laboratory synthesis, the organolithium route is common. guidechem.com Key parameters include maintaining extremely low temperatures (e.g., -70°C) to prevent side reactions and using anhydrous solvents like tetrahydrofuran (B95107) (THF) and toluene. guidechem.com

For industrial-scale synthesis, safety and cost become paramount. The use of highly flammable or expensive solvents like THF may be replaced with mixed solvent systems to improve safety and reduce costs. google.com Palladium-catalyzed methods are often preferred for larger scales due to their milder conditions and high functional group compatibility. researchgate.net Optimization in this context involves minimizing the amount of the expensive palladium catalyst, selecting a cost-effective base, and choosing appropriate solvents. organic-chemistry.org Recent advancements for industrial application include the development of solvent-free, mechanochemical processes using ball milling, which can dramatically reduce reaction times and eliminate the need for large volumes of dry, degassed organic solvents. beilstein-journals.org Continuous flow setups have also been developed for organolithium chemistry, allowing for safe and efficient multigram-scale synthesis with very short reaction times. organic-chemistry.org

| Parameter | Laboratory Scale (Organolithium Route) | Industrial Scale (Pd-Catalyzed Route) |

|---|---|---|

| Precursor | 4-Bromobenzonitrile | Aryl Halides (e.g., 4-Chlorobenzonitrile) |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Potassium Acetate |

| Catalyst | None | PdCl₂(dppf) or other Pd complexes |

| Solvent | Anhydrous THF/Toluene | Dioxane, DMSO, or solvent-free (mechanochemistry) |

| Temperature | Very low (-70°C) | Moderate to elevated (e.g., 80°C) |

| Key Focus | High purity, small-scale access | Cost, safety, throughput, sustainability |

Comparison of Mechanistic Pathways in Synthesis

The synthetic routes proceed via fundamentally different mechanisms.

Organometallic Pathway : This pathway is characterized by the formation of a highly nucleophilic carbon center. In the case of the organolithium route, the aryllithium species attacks the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate boron "ate" complex. nih.gov Subsequent hydrolysis with acid breaks the B-O bonds, replacing the alkoxy groups with hydroxyl groups to yield the final boronic acid. orgsyn.org

Palladium-Catalyzed Pathway : The Miyaura borylation follows a catalytic cycle. acs.org

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor (e.g., 4-bromobenzonitrile), forming an Ar-Pd(II)-X complex. acs.org

Transmetalation : The boryl group from the diboron reagent is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-B(OR)₂ intermediate. A base is required to facilitate this step. researchgate.netacs.org

Reductive Elimination : The aryl group and the boryl group are eliminated from the palladium center, forming the C-B bond of the final arylboronate product and regenerating the Pd(0) catalyst, which re-enters the cycle. acs.org

Derivatization and Functional Group Interconversions of this compound

The dual functionality of this compound allows for selective chemical transformations at either the boronic acid moiety or the cyano group.

Esterification Reactions and Boronic Ester Formation

Boronic acids are often converted into boronic esters to improve their stability, solubility, and handling characteristics, and to modify their reactivity in cross-coupling reactions. orgsyn.org The most common derivatives are pinacol (B44631) esters, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). guidechem.com

The reaction is an equilibrium process that is typically driven to completion by removing the water that is formed as a byproduct. orgsyn.org This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate (B86663), or by azeotropic distillation. orgsyn.orgguidechem.com The resulting this compound pinacol ester is a stable, crystalline solid that is widely used in Suzuki-Miyaura coupling reactions. guidechem.com this compound can also participate in reactions to form other types of esters, such as fullerenyl boronic esters. sigmaaldrich.comsigmaaldrich.com

| Ester Type | Esterifying Agent | Typical Conditions | Product |

|---|---|---|---|

| Pinacol Ester | Pinacol | THF or Diethyl Ether, MgSO₄, Room Temp | This compound pinacol ester |

| Fullerenyl Ester | Fullerene, Ferric Perchlorate | Catalytic reaction conditions | Fullerenyl boronic ester |

Transformation to Aryl Azides

The conversion of this compound to its corresponding aryl azide (B81097), 4-azidobenzonitrile, is a significant transformation, providing a valuable building block for applications such as copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions. nih.govorganic-chemistry.org This transformation can be efficiently achieved through a copper(II)-catalyzed reaction.

This method is an extension of the Chan-Lam coupling, which typically involves coupling arylboronic acids with N-H containing compounds. nih.gov In the case of azidation, sodium azide (NaN3) is used as the azide source. The reaction proceeds effectively in protic solvents like water, methanol (B129727), or ethanol, which is noteworthy because sodium azide has limited solubility in many aprotic organic solvents. nih.gov

A systematic study of para-substituted phenylboronic acids demonstrated that the electronic nature of the substituent, whether electron-donating or electron-withdrawing, influences the reaction efficiency, with yields for various aryl azides ranging from 40% to 98%. nih.gov For this compound, this copper-catalyzed azidation has been shown to be highly efficient, achieving a yield of 98%. nih.gov The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) sulfate, at room temperature and open to the air. nih.govguidechem.com

The general procedure involves stirring the boronic acid with sodium azide and a catalytic amount of a copper(II) salt in a suitable solvent. guidechem.com This method presents a valuable alternative to traditional syntheses of aryl azides, which often start from corresponding amines via diazotization or from aryl halides. nih.govorganic-chemistry.org

Table 1: Copper-Catalyzed Azidation of this compound

| Reactant | Catalyst | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Copper(II) sulfate (CuSO₄) | Sodium azide (NaN₃) | Methanol | Room Temperature, 24h, Air | 4-Azidobenzonitrile | 98 | nih.govguidechem.com |

Reductive Transformations to Amines and Related Derivatives

The structure of this compound offers two primary sites for reduction: the cyano group (-CN) and the boronic acid group (-B(OH)₂). These functionalities can be transformed into amines and their derivatives through various reductive pathways.

A novel biocatalytic method has been developed for the direct conversion of the carbon-boron bond into a carbon-nitrogen bond. osti.gov An engineered protoglobin nitrene transferase can catalyze the amination of aryl boronic acids using hydroxylamine (B1172632) as the nitrogen source. osti.gov This enzymatic process is stereospecific and proceeds via a proposed 1,2-metallate shift mechanism, yielding anilines with water and boric acid as the only byproducts. osti.gov This approach avoids the use of heavy metal catalysts and offers high yields and turnover numbers. osti.gov

Conventional chemical methods for amine synthesis often involve the reductive amination of aldehydes and ketones. harvard.eduorganic-chemistry.org Reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are selective reducing agents for this purpose. harvard.eduorganic-chemistry.org While not a direct reduction of this compound itself, these methods are fundamental in converting carbonyl compounds into amines, a reaction class relevant to the derivatives of the target molecule. For instance, if the cyano group were hydrolyzed to a carboxylic acid and then reduced to an aldehyde, subsequent reductive amination could yield the corresponding amine.

Direct reduction of the nitrile group to a primary amine (e.g., forming 4-(aminomethyl)phenylboronic acid) can be achieved using various reducing agents common for amide and nitrile reductions. organic-chemistry.org However, the compatibility of these reagents with the boronic acid moiety must be considered.

A one-pot, two-step reductive alkylation of amines with carboxylic acids using borane-ammonia (BH₃NH₃) and titanium(IV) fluoride (B91410) (TiF₄) has also been reported. nih.gov This method could potentially be adapted for derivatives of this compound where the cyano group is first hydrolyzed to a carboxylic acid.

Table 2: Methods for Transformation to Amines

| Transformation | Method | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C-B bond to C-N bond | Biocatalytic Amination | Engineered protoglobin nitrene transferase, Hydroxylamine | Aniline derivative | osti.gov |

| Carbonyl to Amine | Reductive Amination | Sodium triacetoxyborohydride | Primary, Secondary, or Tertiary Amine | harvard.eduorganic-chemistry.org |

| Carboxylic Acid to Amine | One-pot Reductive Alkylation | Borane-ammonia, Titanium(IV) fluoride | Amine | nih.gov |

Formation of Orthoesters

Orthoesters, compounds with the general formula RC(OR')₃, can be synthesized from nitriles via the Pinner reaction. wikipedia.org This reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride (HCl). wikipedia.orgrsc.org The process proceeds through an imido ester hydrochloride intermediate, which then reacts with excess alcohol to form the orthoester. wikipedia.org

Applying this methodology to this compound would involve reacting it with an alcohol, such as methanol or ethanol, under anhydrous acidic conditions. The cyano group (-C≡N) would be converted into the orthoester functionality (-C(OR')₃). This transformation would yield a product like (4-(trialkoxymethyl)phenyl)boronic acid.

The Pinner reaction is a well-established method for orthoester synthesis and has been applied to both aliphatic and aromatic nitriles. rsc.orgsemanticscholar.org The reaction conditions must be anhydrous to prevent the hydrolysis of the intermediate imido ester and the final orthoester product. wikipedia.org The presence of the boronic acid group on the phenyl ring is a key consideration, as the acidic conditions of the Pinner reaction could potentially affect its stability, for instance, by promoting the formation of the anhydride (B1165640) (boroxine).

Orthoesters are versatile functional groups in organic synthesis, often used as protecting groups for carboxylic acids or as precursors for other functional groups. wikipedia.orgnih.gov Their synthesis from the nitrile functionality of this compound expands the synthetic utility of this compound. semanticscholar.org

Table 3: General Pinner Reaction for Orthoester Formation

| Substrate Type | Reagents | Intermediate | Product | Key Conditions | Reference |

|---|---|---|---|---|---|

| Nitrile (R-CN) | Alcohol (R'-OH), Hydrogen Chloride (HCl) | Imido ester hydrochloride | Orthoester (R-C(OR')₃) | Anhydrous | wikipedia.orgrsc.org |

Catalytic Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a transition metal complex. libretexts.orgyoutube.com 4-Cyanophenylboronic acid serves as a key coupling partner in these reactions to introduce the 4-cyanophenyl moiety into a wide range of molecular architectures. This is particularly valuable in the synthesis of pharmaceuticals and functional materials like liquid crystals. tcichemicals.com

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. youtube.comkashanu.ac.ir The catalytic cycle generally involves three main steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high efficiency and can be tailored for specific substrates, including this compound. nih.govorganic-chemistry.org

Executing Suzuki-Miyaura reactions in water aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. tcichemicals.comunimib.it Organoboronic acids, including this compound, are often compatible with aqueous conditions. libretexts.org The development of water-soluble ligands and catalyst systems has facilitated these transformations. For instance, a sulfonated version of the SPhos ligand has been used to create a water-soluble palladium catalyst that effectively couples various aryl chlorides and bromides with arylboronic acids in aqueous media. nih.gov Research has also shown that palladium acetate (B1210297) in a mixture of water and poly(ethylene glycol) (PEG) can act as a highly active catalyst for the Suzuki coupling of aryl halides, obviating the need for phosphine (B1218219) ligands. researchgate.net These aqueous systems are not only environmentally benign but can also simplify product isolation. researchgate.net

One study demonstrated the importance of reagent concentration in aqueous Suzuki-Miyaura coupling for protein labeling. While not using this compound directly, the principles are applicable. The study found a significant dependency of the coupling yield on the boronic acid concentration in the absence of organic solvents, highlighting a key parameter for optimization in aqueous systems. nih.gov Another approach involves using palladium-on-carbon with a suitable surfactant in water, which enables efficient coupling of aryls at very low palladium loading levels (as low as 400 ppm). unimib.it

Table 1: Examples of Aqueous Phase Suzuki-Miyaura Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Feature |

| Pd(OAc)₂ | Sulfonated SPhos | K₃PO₄ | Water | 100 | High functional group tolerance with water-soluble ligand. nih.gov |

| Pd(OAc)₂ | None | K₂CO₃ | Water/PEG | 50 | Phosphine-free system with recyclable catalyst phase. researchgate.net |

| Pd/C | None | K₂CO₃ | Water/Surfactant | 60 | Very low catalyst loading (ppm level). unimib.it |

While phosphine ligands are highly effective in palladium catalysis, their cost, air sensitivity, and potential toxicity have driven the development of phosphine-free catalytic systems. nih.gov Palladium acetate (Pd(OAc)₂) has been successfully used without phosphine ligands for Suzuki reactions in aqueous media, demonstrating high activity for coupling aryl iodides and bromides. researchgate.net Another approach involves the use of palladium catalysts supported on materials like silica, which can operate efficiently without added phosphine ligands and offer the advantages of easy recovery and reuse. uwindsor.ca

Bishydrazone ligands have also been explored as alternatives to phosphines. A catalyst system comprising Pd(OAc)₂ and a glyoxal (B1671930) bis(methylphenylhydrazone) ligand was found to be efficient for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids at room temperature. researchgate.net Such systems increase catalyst stability under ambient conditions. researchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes, like PEPPSI-type precatalysts, also provides a powerful, phosphine-free alternative for Suzuki-Miyaura reactions. mdpi.com

Table 2: Overview of Phosphine-Free Palladium Catalysts for Suzuki-Miyaura Coupling

| Catalyst | Ligand Type | Support/Medium | Substrate Scope |

| Pd(OAc)₂ | Ligand-Free | Water/PEG | Aryl iodides and bromides. researchgate.net |

| Pd/C | Ligand-Free | Water/Surfactant | Aryls and heteroaryls. unimib.it |

| Palladium | Hydrazone | Homogeneous | Aryl bromides. researchgate.net |

| Pd-PEPPSI | N-Heterocyclic Carbene (NHC) | Homogeneous | Aryl halides. mdpi.com |

Expanding the scope of coupling partners beyond organic halides has led to the exploration of alternative electrophiles. One such example is the use of pentavalent triarylantimony diacetates. A study demonstrated that these compounds can undergo a Suzuki-Miyaura type cross-coupling reaction with arylboronic acids using palladium on carbon (Pd/C) as the catalyst. This methodology provides a route to unsymmetrical biaryls. The reaction of various substituted arylboronic acids with triarylantimony diacetates proceeded efficiently, although the specific use of this compound was not detailed, the reaction is general in scope. kisti.re.kr

Other alternative systems focus on novel ligands to enhance catalyst performance. For instance, arsa-Buchwald ligands, which are arsenic analogs of bulky biaryl monophosphine ligands, have been shown to be effective for sterically hindered substrates. The longer arsenic-palladium bond is thought to facilitate the transmetalation step of the catalytic cycle. rsc.org

As a more economical and earth-abundant alternative to palladium, copper-based catalysts have attracted significant interest for cross-coupling reactions. kashanu.ac.irmdpi.com While palladium remains dominant for the Suzuki-Miyaura reaction, several copper-catalyzed protocols have been developed, often for C-N and C-O bond formation (Chan-Lam coupling), but also for C-C coupling. researchgate.netnih.govresearchgate.net

The development of ligand-free copper-catalyzed systems simplifies the reaction setup and reduces costs. An efficient method for a Suzuki-Miyaura type coupling has been developed using copper(I) iodide (CuI) as the catalyst without any additional ligand. jmchemsci.com This system, using cesium carbonate as the base in DMF, effectively couples various electron-rich and electron-deficient aryl iodides and bromides with arylboronic acids. jmchemsci.com While aryl iodides react efficiently, aryl bromides often require higher temperatures to achieve good yields. jmchemsci.com

Another ligandless protocol utilizes copper(II) acetate for the N-arylation of amines with arylboronic acids. scite.ai Although this is a C-N coupling, it demonstrates the capacity of simple copper salts to catalyze cross-coupling with boronic acids without the need for specialized ligands, a principle that can be extended to C-C bond formation. scite.ai

Table 3: Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature | Substrate Scope | Yield |

| CuI (10 mol%) | Cs₂CO₃ | DMF | Reflux | Aryl iodides and bromides with arylboronic acid. jmchemsci.com | Moderate to excellent. jmchemsci.com |

Copper-Catalyzed Cross-Coupling Variations

Non-Coupling Catalytic Transformations

Beyond its role in cross-coupling, this compound is also a substrate in various other catalytic transformations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This compound can undergo oxidative hydroxylation to yield 4-cyanophenol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation is a valuable method for the synthesis of phenols from readily available boronic acids. Various catalytic systems have been developed for this purpose, including metal-based and metal-free approaches. researchgate.net For instance, Co-porphyrin complexes have been used as photoredox catalysts for the oxidative hydroxylation of arylboronic acids under blue-light irradiation, providing an eco-friendly process that does not require harsh oxidizing agents. mdpi.comresearchgate.net The reaction mechanism often involves the formation of a boronate intermediate, followed by oxidative cleavage of the carbon-boron bond. researchgate.net

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. This compound can serve as a substrate in trifluoromethylation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Copper-mediated trifluoromethylation of arylboronic acids is a common approach. cas.cn These reactions typically involve a copper catalyst and a trifluoromethylating agent. The reaction is tolerant of various functional groups, including the cyano group present in this compound, allowing for the synthesis of 4-cyano-1-(trifluoromethyl)benzene. cas.cn A proposed mechanism involves the formation of a CuCF₃ intermediate, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the trifluoromethylated product. cas.cn

This compound can participate in 1,4-addition (or conjugate addition) reactions to α,β-unsaturated carbonyl compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction, often catalyzed by transition metals like palladium or rhodium, is a powerful method for forming carbon-carbon bonds and creating new stereocenters. researchgate.net The addition of the 4-cyanophenyl group to an enone, for example, results in a β-arylated ketone. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid in these transformations.

| Transformation | Reactant | Typical Catalyst/Reagent | Product |

|---|---|---|---|

| Oxidative Hydroxylation | This compound | Co-porphyrin / Blue light | 4-Cyanophenol |

| Trifluoromethylation | This compound | Copper salt / CF₃ source | 4-Cyano-1-(trifluoromethyl)benzene |

| 1,4-Addition | This compound | Palladium or Rhodium complex | β-(4-cyanophenyl) ketone/ester |

Applications in Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Therapeutic Agents

The unique electronic and physicochemical properties of 4-cyanophenylboronic acid make it a valuable reagent in the design and synthesis of targeted therapeutic agents. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures from simpler precursors. sigmaaldrich.comsigmaaldrich.com

Boron-Containing Compounds for Enhanced Efficacy in Drug Discovery

Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules, including enzymes and sugars. This characteristic has been leveraged in drug design to create potent and selective inhibitors. The boronic acid moiety is a stable, generally non-toxic functional group that can be readily incorporated into drug candidates. nih.gov As a boronic acid derivative, this compound contributes to this class of compounds, playing a role in the development of therapeutic agents with potentially enhanced efficacy. nih.gov The application of these compounds in synthetic chemistry is extensive due to their versatile reactivity, stability, and relatively low toxicity. nih.gov

Precursors for Kinase Inhibitors (e.g., Tpl2 Kinase Inhibitors)

This compound is identified as a precursor in the synthesis of specific kinase inhibitors. sigmaaldrich.comsigmaaldrich.com One notable example is its application in the development of inhibitors for Tumor Progression Locus-2 (Tpl2) kinase. Tpl2 is a critical enzyme in the inflammatory signaling pathway, making it an attractive target for anti-inflammatory drugs. nih.gov Research has led to the identification of potent Tpl2 inhibitors, such as 4-alkylamino- sigmaaldrich.comnih.govnaphthyridine-3-carbonitriles, which show good in vitro and in vivo activity and high selectivity for Tpl2 over other kinases. nih.gov The synthesis of such complex heterocyclic structures can involve coupling reactions where an arylboronic acid like this compound is a key reactant.

| Target | Inhibitor Class | Research Finding |

| Tpl2 Kinase | 4-Alkylamino- sigmaaldrich.comnih.govnaphthyridine-3-carbonitriles | Identified as a novel class of selective Tpl2 kinase inhibitors with good pharmacokinetic properties and efficacy in a rat model of LPS-induced TNF-alpha production. nih.gov |

Antagonists for Receptors (e.g., P2X7 Antagonists)

The compound also serves as a starting material for the synthesis of receptor antagonists, including those for the P2X7 receptor. sigmaaldrich.comsigmaaldrich.com The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurodegenerative diseases. Its antagonists are being investigated for therapeutic potential in these conditions. The synthesis of novel, potent, and selective P2X7 antagonists often relies on building a specific molecular framework, a process where the introduction of a cyanophenyl group via this compound can be a key step.

Inhibitors of Amyloid Precursor Protein Cleaving Enzymes (e.g., BACE1 Inhibitors)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the treatment of Alzheimer's disease, as it initiates the production of amyloid-β peptides that lead to plaque formation in the brain. nih.gov The development of small molecule BACE1 inhibitors is a major goal in pharmaceutical research. Many potent BACE1 inhibitors feature complex biaryl structures. The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for constructing these C-C bonds in medicinal chemistry. As a commercially available and reactive arylboronic acid, this compound serves as a crucial building block for introducing the 4-cyanophenyl moiety into potential BACE1 inhibitor scaffolds. sigmaaldrich.comsigmaaldrich.com

Development of Bioactive Compounds

Beyond its role as a precursor to inhibitors and antagonists, this compound is instrumental in the synthesis of other complex bioactive molecules.

Synthesis of Thrombin Receptor Antagonists (e.g., Himbacine Analogs)

Research has demonstrated that this compound is used to prepare analogs of himbacine, which act as thrombin receptor (PAR-1) antagonists and are investigated as potential antiplatelet agents. sigmaaldrich.comsigmaaldrich.com Thrombin is the most potent activator of platelets, and its effects are largely mediated by the PAR-1 receptor. Antagonists of this receptor represent a novel mechanism for antiplatelet therapy. In the synthesis of new himbacine-derived PAR-1 antagonists, Suzuki-type cross-coupling reactions are employed to introduce various aryl groups. For instance, a bromo-substituted intermediate can be coupled with an arylboronic acid, such as a cyanophenylboronic acid ester, to generate the final target compounds with high affinity for the PAR-1 receptor.

| Compound Class | Therapeutic Target | Synthetic Application of this compound |

| Himbacine Analogs | Thrombin Receptor (PAR-1) | Used in Suzuki cross-coupling reactions to synthesize analogs with varied phenyl substitutions for evaluation as antiplatelet agents. sigmaaldrich.com |

Antimalarial Compound Synthesis via Suzuki Cross-Coupling

This compound is a key reactant in the synthesis of novel antimalarial agents through the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comchemicalbook.com This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds, allowing for the combination of different molecular fragments. nih.gov In this context, this compound provides the 4-cyanophenyl moiety, which is incorporated into larger, more complex structures designed to combat malaria. sigmaaldrich.comchemicalbook.com

The development of new antimalarial drugs is critical to overcoming resistance to existing therapies like chloroquine. nih.gov Researchers synthesize libraries of compounds, such as 4-anilinoquinoline and 4-aminoquinoline (B48711) derivatives, to identify new potent agents. nih.govnih.gov The Suzuki reaction is instrumental in this process, coupling arylboronic acids like this compound with halogenated heterocyclic scaffolds. rsc.org The resulting compounds are then screened for their ability to inhibit parasite growth, for instance, by interfering with hemozoin formation, a crucial detoxification process for the malaria parasite. nih.govnih.gov

Table 1: Components of a Representative Suzuki Cross-Coupling Reaction for Antimalarial Synthesis

| Component | Role in Reaction | Example Substance/Condition |

|---|---|---|

| Aryl Boronic Acid | Source of the aryl group to be added. | This compound |

| Aryl/Heteroaryl Halide | The molecular scaffold to which the aryl group is attached. | 7-chloro-4-aminoquinoline derivatives |

| Palladium Catalyst | Facilitates the coupling of the two organic partners. | Dichlorobis(triphenylphosphine)palladium(II) |

| Base | Activates the boronic acid and facilitates the catalytic cycle. | Potassium carbonate (K₂CO₃), Potassium phosphate |

| Solvent | Provides the medium for the reaction. | Toluene, Water, Dimethylformamide (DMF) |

Deoxyuridine Derivative Preparation

This compound is also utilized as a reagent in the chemical synthesis of deoxyuridine derivatives. sigmaaldrich.comchemicalbook.com Deoxyuridine and its analogs are nucleosides that can be modified to create compounds with potential therapeutic applications, including antiviral and anticancer agents. The synthesis of these derivatives often requires precise modifications to the core nucleoside structure. nih.gov

The preparation of these complex molecules can involve coupling reactions where this compound is used to introduce the cyanophenyl group onto the uridine (B1682114) scaffold. This modification can significantly alter the biological activity of the parent molecule, leading to the development of new drug candidates. nih.gov The synthesis of densely substituted pyrimidines, a class to which uridine belongs, often employs coupling strategies to build molecular complexity. organic-chemistry.org

Table 2: General Components for Deoxyuridine Derivative Synthesis

| Component | Function | Example |

|---|---|---|

| Starting Material | The core nucleoside structure to be modified. | Halogenated deoxyuridine |

| Boronic Acid Reagent | Provides the functional group to be added. | This compound |

| Catalyst System | Mediates the carbon-carbon bond formation. | Palladium-based catalyst |

| Reaction Conditions | Ensures the reaction proceeds efficiently. | Inert atmosphere, specific solvent and base |

Protein and Biomolecule Interaction Studies

The unique chemical properties of boronic acids make them valuable tools for studying and modulating the function of proteins and other biomolecules.

Investigation of Insulin (B600854) Stabilization Mechanisms

Phenylboronic acids are employed in strategies to create chemically modified insulin with enhanced properties, such as glucose-responsive activity and improved stability. nih.gov This research investigates mechanisms to achieve better glycemic control for individuals with diabetes by developing "smart" insulin formulations. nih.gov

In these studies, insulin is chemically modified by attaching conjugates that contain a phenylboronic acid moiety. This group acts as a glucose sensor through its ability to form reversible covalent bonds with the diol groups present in glucose molecules. This interaction can modulate the insulin's activity, making it more active in high-glucose environments and less active when glucose levels are normal, mimicking the function of a healthy pancreas. nih.gov The incorporation of an aliphatic domain alongside the phenylboronic acid can also promote hydrophobic interactions, contributing to a longer-lasting effect. nih.gov While studies may use various substituted phenylboronic acids, the fundamental principle of glucose binding is central to investigating these stabilization and response mechanisms.

Table 3: Research Findings on Insulin Modification with Phenylboronic Acid

| Research Aspect | Finding / Observation | Reference |

|---|---|---|

| Modification Strategy | Covalent modification of insulin with conjugates containing both a phenylboronic acid (for glucose sensing) and an aliphatic domain (for hydrophobic interactions). | nih.gov |

| Mechanism of Action | The phenylboronic acid moiety reversibly binds to glucose, modulating insulin activity based on ambient glucose concentrations. | nih.gov |

| In Vivo Results | The best-performing modified insulin derivatives showed rapid reversal of high blood glucose in diabetic mouse models and responded to repeated glucose challenges over a 13-hour period. | nih.gov |

| Therapeutic Goal | To create a long-lasting, glucose-responsive insulin that reduces the frequency of administration and improves the precision of glycemic control. | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Anilinoquinoline |

| 4-Aminoquinoline |

| This compound |

| 5-fluoro-2'-deoxyuridine-5'-carboxylic acid |

| 7-chloro-4-aminoquinoline |

| Chloroquine |

| Deoxyuridine |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Glucose |

| Insulin |

| Potassium carbonate |

| Potassium phosphate |

| Toluene |

Contributions to Materials Science

Polymer and Nanomaterial Synthesis

The primary role of 4-cyanophenylboronic acid in polymer synthesis is as a monomer in cross-coupling reactions, most notably the Palladium-catalyzed Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.comlibretexts.org This reaction creates carbon-carbon bonds, enabling the formation of complex organic molecules and polymers. libretexts.orgchemimpex.com The presence of the boronic acid group allows for its participation in these coupling reactions, while the cyano group can be used to tune the electronic properties of the resulting polymer backbone. Suzuki-Miyaura catalyst transfer polymerization (SM CTP) is a particularly powerful method for preparing conjugated polymers with controlled molecular weight and low dispersity. rsc.org This methodology is advantageous due to its tolerance of various functional groups, a benefit conferred by the reduced nucleophilicity of the boron group compared to organometallic reagents used in other coupling methods like Kumada coupling. rsc.org

In nanomaterials science, boronic acid-functionalized materials are utilized for biomedical applications, such as sensing and drug delivery. nih.gov Phenylboronic acid moieties on nanoparticle surfaces can act as responsive groups to stimuli like pH or reactive oxygen species. nih.gov this compound, specifically, is employed in the development of advanced materials, contributing to the synthesis of polymers and nanomaterials with properties tailored for electronics and photonics. chemimpex.com

Liquid Crystalline Materials Development

This compound is identified as a component in the development of liquid crystal (LC) materials. cymitquimica.com The rigid phenyl ring, combined with the polar cyano- group, is a common structural feature in mesogens (molecules that form liquid crystal phases). The cyanobiphenyl unit, for example, is a classic core structure in many liquid crystal displays. researchgate.net The ability of this compound to participate in reactions like the Suzuki coupling allows for its incorporation into larger, more complex molecular architectures necessary for the formation of liquid crystalline phases.

Advanced Materials with Tailored Electronic and Optical Properties

The unique electronic nature of this compound, featuring both a boronic acid group and a strong electron-withdrawing nitrile (cyano) group, makes it a valuable component for materials with specific electronic and optical characteristics. It is used in the synthesis of functional materials for applications in organic electronics. guidechem.comfuturemarketreport.com When incorporated into conjugated polymers via Suzuki coupling, the cyano group can modify the polymer's electronic band gap and electron affinity, which are crucial parameters for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its use in developing materials for photonics has also been noted. chemimpex.com

Covalent Organic Frameworks (COFs) Fabrication

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, built from organic molecular building blocks linked by strong covalent bonds. rsc.org Boronic acids are foundational reagents in the synthesis of COFs, particularly through the self-condensation to form boroxine (B1236090) rings or condensation with diols (like catechols) to form boronate esters. nih.govtcichemicals.com These reactions are reversible, which allows for the self-healing process necessary to form a highly crystalline, ordered framework.

While multifunctional boronic acids are typically used to build the framework itself, monofunctional arylboronic acids can serve as effective agents to functionalize or truncate the network. researchgate.net This allows for the precise tuning of the COF's pore size and chemical environment. This compound can be used as such a monofunctional linker to introduce nitrile groups into the pores of a COF, thereby altering its properties, for instance, for selective gas adsorption. nih.gov Furthermore, post-synthetic modification strategies, such as using Suzuki-Miyaura cross-coupling reactions, can introduce boronic acid functionalities into an existing COF structure. nih.gov

Supramolecular Chemistry and Crystal Engineering

In the fields of supramolecular chemistry and crystal engineering, which focus on controlling the assembly of molecules in the solid state, this compound is a subject of significant interest. researcher.life The boronic acid moiety, –B(OH)₂, is a potent hydrogen bond donor and acceptor, similar to more commonly studied groups like carboxylic acids and amides. rsc.org This allows it to form predictable and robust intermolecular interactions, which are the basis for designing and constructing new molecular crystals (co-crystals) with desired physical and chemical properties. nih.govrsc.org

Researchers have extensively studied the co-crystallization of this compound (CB) with various nitrogen-containing (N-donor) organic compounds. These experiments have yielded a variety of molecular complexes with distinct structural architectures. rsc.orgacs.org The N-donor ligands used in these studies range from rigid aromatic systems to more flexible linear molecules. rsc.org

The formation of these co-crystals is achieved by dissolving this compound and the chosen N-donor co-former in a suitable solvent and allowing for slow evaporation. nih.govrsc.org The resulting crystalline structures are highly dependent on the conformation of the co-formers and the specific intermolecular interactions they establish. rsc.org Depending on these factors, the molecules pack in the crystal lattice to form diverse arrangements such as stacked layers, helical chains, and crossed ribbons. nih.govrsc.orgrsc.org

| N-Donor Ligand | Ligand Type | Resulting Supramolecular Structure |

|---|---|---|

| 1,10-Phenanthroline (110phen) | Rigid | Stacked Layers |

| 4,7-Phenanthroline (47phen) | Rigid | Crossed Ribbons |

| Acridine (acr) | Rigid | Stacked Layers |

| 1,2-Bis(4-pyridyl)ethane (bpyea) | Linear | Helical Chains |

| 1,2-Bis(4-pyridyl)ethene (bpyee) | Linear | Stacked Layers |

| 4,4′-Azopyridine (azopy) | Linear | Stacked Layers |

Data sourced from Easmin and Pedireddi (2023). rsc.orgrsc.org

The primary interaction driving the formation of co-crystals between this compound and N-donor ligands is the hydrogen bond. rsc.org The hydroxyl groups of the boronic acid moiety (–B(OH)₂) act as hydrogen bond donors, while the nitrogen atoms of the ligands act as acceptors, leading to the formation of strong and directional O–H⋯N hydrogen bonds. rsc.orgrsc.org

These interactions can be classified as heteromeric (between different molecules, i.e., CB and the N-donor) or homomeric (between identical molecules). rsc.org In many anhydrous structures, the recognition pattern involves heteromeric O–H⋯N hydrogen bonds holding the co-formers together. rsc.org However, in some cases, homomeric interactions involving the juxtaposition of the –CN and –B(OH)₂ groups are also observed. rsc.orgrsc.org

The conformation of the –B(OH)₂ group itself is also a critical factor. It can adopt different orientations, such as syn-syn, syn-anti, or anti-anti. researchgate.netmdpi.com In complexes with most N-donor ligands, the –B(OH)₂ moiety is found in a syn-anti conformation. rsc.orgacs.org However, in the presence of ligands with juxtaposed nitrogen atoms like 1,10-phenanthroline, a syn-syn conformation is observed. rsc.org This conformational flexibility, combined with the strength of the O–H⋯N hydrogen bonds, dictates the final supramolecular architecture. rsc.org

| N-Donor Ligand | –B(OH)₂ Conformation |

|---|---|

| 1,10-Phenanthroline (110phen) | syn-syn |

| 4,7-Phenanthroline (47phen) | syn-anti |

| 1,7-Phenanthroline (17phen) | syn-anti |

| Acridine (acr) | syn-anti |

| 1,2-Bis(4-pyridyl)ethane (bpyea) | syn-anti |

| 1,2-Bis(4-pyridyl)ethene (bpyee) | syn-syn |

| 4,4′-Azopyridine (azopy) | syn-syn |

Data sourced from Easmin and Pedireddi (2023). rsc.org

Co-crystallization Experiments with N-Donor Ligands

Pi-Pi (π-π) Interactions and Stacking Architectures

The aromatic ring of this compound facilitates π-π interactions, which play a crucial role in the assembly of its molecular complexes. In conjunction with hydrogen bonding, these interactions direct the formation of diverse and intricate supramolecular structures. When co-crystallized with various N-donor compounds, this compound has been shown to form well-defined, ordered arrangements. nih.govnih.gov

Depending on the shape and functionality of the co-forming molecules, these interactions guide the packing of the molecules in the crystal lattice into distinct architectures. nih.govnih.gov Research has identified several recurring motifs, including:

Stacked Layers: Where planes of molecules are arranged on top of one another.

Helical Chains: Where molecules assemble in a spiral or corkscrew pattern.

Crossed Ribbons: Involving interwoven one-dimensional arrays of molecules. nih.govnih.gov

The predictability of these interactions is a cornerstone of crystal engineering, allowing for the rational design of new solid-state materials with desired structural and, consequently, physical properties.

Table 1: Supramolecular Architectures of this compound Complexes

| Co-former Type | Resulting Architecture | Key Interactions |

|---|---|---|

| N-donor Ligands | Stacked Layers | π-π Interactions, Hydrogen Bonding |

| N-donor Ligands | Helical Chains | π-π Interactions, Hydrogen Bonding |

| N-donor Ligands | Crossed Ribbons | π-π Interactions, Hydrogen Bonding |

Hydrated Molecular Complexes and Structure Stabilization

While the native crystalline form of this compound is anhydrous, it exhibits a strong tendency to form hydrated molecular complexes when co-crystallized with various N-donor compounds, such as 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene. Single-crystal X-ray diffraction studies have confirmed that these complexes incorporate water molecules into their crystal structures.

Photoreactivity in Cocrystalline Systems

The field of solid-state photochemistry often utilizes cocrystals to pre-organize molecules into specific arrangements that can facilitate photochemical reactions. This compound has been identified as a component in cocrystalline systems with potentially photoactive molecules. For instance, it forms a hydrated cocrystal with 1,2-bis(4-pyridyl)ethene (bpe), a molecule known to undergo [2+2] photodimerization in the solid state.

Notably, the structural motif of this hydrated cocrystal of this compound and bpe has been compared to that of a known photoreactive cocrystal formed between bpe and a different boronic acid, trans-2-(4-fluorophenyl)vinylboronic acid. acs.org In the latter case, the boronic acid acts as a template, arranging the bpe molecules into a geometry suitable for the [2+2] photodimerization reaction upon UV irradiation. acs.org Although the structural analysis suggests that the this compound cocrystal may also support such a photoreaction, its actual photoreactivity has not been experimentally investigated. acs.org This identifies it as a candidate for future studies in the rational design of photoactive solid-state materials.

Heterogeneous Catalysis Utilizing Metal-Organic Frameworks (e.g., for Oxidative Homo-coupling)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable structures make them promising materials for heterogeneous catalysis. This compound is a key substrate in reactions catalyzed by such frameworks.

A notable example is the use of a copper-containing MOF, Cu₃(BTC)₂ (BTC = 1,3,5-benzenetricarboxylate), as a highly efficient heterogeneous catalyst for the oxidative homo-coupling of aryl boronic acids, including this compound. This reaction is significant for forming carbon-carbon bonds to create symmetrical biaryl compounds.

Under specific reaction conditions, the Cu₃(BTC)₂ MOF demonstrates high catalytic activity, achieving a significant yield for the homo-coupling of this compound. A key advantage of this system is the heterogeneous nature of the catalyst. The MOF can be easily recovered from the reaction mixture after the cycle is complete and can be reused in subsequent reactions without a significant loss of its catalytic activity. Leaching tests have confirmed that the reaction occurs under truly heterogeneous conditions and that the MOF structure remains intact throughout the catalytic process. This reusability is a critical factor for potential industrial applications, offering a more sustainable and cost-effective alternative to homogeneous precious metal catalysts.

Table 2: Catalytic Performance of Cu₃(BTC)₂ MOF in Oxidative Homo-coupling of this compound

| Catalyst | Substrate | Reaction | Yield | Catalyst Reusability |

|---|---|---|---|---|

| Cu₃(BTC)₂ MOF | This compound | Oxidative Homo-coupling | Up to 92% | Recovered and reused for at least 3 cycles with maintained yield |

Emerging Roles in Biomedical Research and Sensing Technologies

Design and Fabrication of Chemical Sensors

The inherent ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols is a cornerstone of its application in chemical sensor development, especially for carbohydrates like glucose. rsc.org 4-Cyanophenylboronic acid, in particular, has been integrated into various sensing platforms, from fluorescent probes to carbon dot-based systems.

Boronic acid-based fluorescent dyes have been extensively designed and synthesized for continuous glucose monitoring. nih.gov These sensors operate on the principle that the binding of glucose to the boronic acid group induces a change in the fluorescence properties of an attached fluorophore. rsc.orgdcu.ie The design of these probes often involves incorporating specific functional groups onto the aromatic ring to tune their optical and binding properties. nih.gov

The cyano group in this compound can be advantageous in sensor design. For instance, in Surface-Enhanced Raman Scattering (SERS) based sensors, the distinct Raman peak of the cyano group provides a clear signal for glucose detection. mdpi.com This peak is located in a biologically silent region of the spectrum, which minimizes interference from other biological molecules. mdpi.com While not a fluorescence-based mechanism, this highlights the utility of the cyano group in creating a specific optical response. Furthermore, the introduction of functional groups, such as the cyano group, can shift the fluorescence wavelength of a probe, which is a critical consideration in the design of optical detection systems. nih.gov

Non-enzymatic sensors offer advantages over traditional enzyme-based methods, such as greater stability. This compound has been directly used as a glucose-capturing agent in these systems. mdpi.com A significant area of development is the integration of boronic acids with nanomaterials, particularly carbon dots (C-dots), to create highly sensitive and selective glucose sensors. nih.govnih.gov

These sensors leverage the fluorescence of C-dots, which is quenched upon interaction with glucose facilitated by the boronic acid. nih.govnih.gov The functionalized C-dots exhibit a dynamic response to varying glucose concentrations within the physiological range. nih.gov The boronic acid functionalization is a key factor governing the sensor's response and its inertness to other biomolecules, ensuring high selectivity for glucose. nih.govnih.gov This approach has been successfully used for the assay of glucose in human serum, demonstrating its potential as a practical platform for blood glucose monitoring. nih.gov

| Sensing Platform | Role of this compound | Detection Mechanism | Key Findings |

|---|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | Glucose capturing agent | Detection of the distinctive Raman peak of the cyano group | The cyano group peak lies in a biologically silent region, minimizing interference. mdpi.com |

| Functionalized Carbon Dots (C-dots) | Functionalizing agent on C-dots | Glucose-induced assembly and fluorescence quenching of C-dots | High sensitivity (9-900 μM range) and selectivity; successful in human serum assays. nih.gov |

| Hybrid Microgels with Carbon Dots | Component of the polymer network (as a derivative) | Fluorescence changes and glucose-responsive swelling of the microgel | Enables both fluorescent glucose sensing and glucose-triggered insulin (B600854) release. mdpi.com |

Biological System Modulation and Inhibition

Beyond sensing, boronic acids are being investigated as modulators of complex biological processes, such as bacterial communication.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. researchgate.net Inhibiting QS is a promising anti-pathogenic strategy that may circumvent the development of traditional antibiotic resistance. mdpi.com The marine bacterium Vibrio harveyi is a common model organism for studying QS, as its communication pathways regulate bioluminescence. researchgate.netfrontiersin.org

Several boronic acid compounds have been identified as potent, single-digit micromolar inhibitors of quorum sensing in Vibrio harveyi. researchgate.net However, in a study that screened a variety of boronic acids, this compound was found to have no or minimal inhibitory effects on the QS-regulated bioluminescence in this specific bacterial system. researchgate.net The most effective inhibitors identified in the study were other substituted phenylboronic acids. researchgate.netresearchgate.net

| Compound | Inhibitory Effect (IC₅₀) | Classification |

|---|---|---|

| 3-Fluoro-4-methylphenylboronic acid | 9 ± 5 µM | Effective Inhibitor researchgate.net |

| 3,4-Dichlorophenylboronic acid | 5 ± 2 µM | Effective Inhibitor researchgate.net |

| This compound | Not Reported | Minimal to No Effect researchgate.net |

Bioconjugation Strategies for Diagnostics and Therapeutics

Bioconjugation involves linking molecules to impart new functions, a strategy widely used to create targeted diagnostics and therapies. chemimpex.com this compound is a valuable reagent in this field due to its utility in forming carbon-carbon bonds through reactions like the Suzuki coupling, which is fundamental for constructing complex bioactive molecules. chemimpex.comsigmaaldrich.com

The compound is explicitly employed in bioconjugation techniques to attach biomolecules to surfaces or other molecular scaffolds. chemimpex.com This is a vital step in creating diagnostic tools that can selectively interact with specific biological targets. chemimpex.com Furthermore, this compound serves as a precursor or reactant in the synthesis of a wide range of therapeutic agents. sigmaaldrich.com Its applications include the preparation of:

Tpl2 kinase inhibitors

P2X7 antagonists for pain treatment

Antimalarial compounds sigmaaldrich.com

Himbacine analogs that act as thrombin receptor antagonists sigmaaldrich.com

These synthetic routes are central to modern drug discovery and development, highlighting the role of this compound in building the molecular architecture of next-generation therapeutics. futuremarketreport.com

Theoretical and Computational Investigations

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling is crucial for understanding the complex network of forces that govern how 4-cyanophenylboronic acid interacts with itself and with other molecules to form larger supramolecular structures.

Quantum mechanical calculations are essential for accurately describing the electronic structure and energetics of molecular systems. For this compound and its complexes, Density Functional Theory (DFT) methods, particularly those including dispersion corrections like Grimme's D3, have been employed.

These calculations help to rationalize the formation of specific structural features, such as hydrated molecular complexes. For instance, the DFT-D3 method has been used to investigate why this compound forms hydrated crystals when co-crystallized with certain N-donor compounds like 4,4′-bipyridine and melamine (B1676169) acs.org. The calculations provide insights into the binding energies and the strength of intermolecular interactions, explaining the stability and propensity for the formation of these hydrated structures acs.org.

The conformation of the boronic acid group, –B(OH)₂, is a key structural feature. Theoretical studies confirm that the syn-anti conformation is the most stable arrangement for the –B(OH)₂ moiety in the native form of this compound as well as in its molecular complexes acs.orgnih.gov. However, in complexes with certain ligands, a syn-syn conformation is observed, a variation that can be explored and explained through computational energy calculations nih.gov.

The crystal structure of this compound and its co-crystals is heavily influenced by a network of non-covalent interactions, with hydrogen bonding playing a dominant role. The boronic acid group, with its two hydroxyl (–OH) groups, acts as an effective hydrogen-bond donor, while the cyano (–CN) group and the nitrogen atoms in co-formers can act as acceptors nih.govnih.gov.

Studies have identified various hydrogen bonding patterns:

O–H⋯O Bonds: These interactions can link molecules of this compound to each other nih.gov.

O–H⋯N Bonds: These are prominent in co-crystals with nitrogen-containing compounds (N-donors). The interactions can be "heteromeric," occurring between the boronic acid and the N-donor co-former nih.gov. In some anhydrous structures, "homomeric" recognition also occurs, involving interactions between the –CN and –B(OH)₂ groups of adjacent this compound molecules nih.gov.

Beyond classical hydrogen bonds, other non-covalent interactions are vital for stabilizing the three-dimensional crystal lattice. These include:

π–π Stacking: Offset stacking interactions occur between the phenyl rings of adjacent molecules nih.gov.

B⋯π Interactions: The boron atom can interact with the π-system of a neighboring aromatic ring nih.gov.

To quantify the contributions of these varied interactions, Hirshfeld surface analysis is a powerful computational tool. This analysis maps the intermolecular contacts on a molecular surface. For a related compound, 3-cyanophenylboronic acid, Hirshfeld analysis revealed the relative importance of different interactions, showing significant contributions from H⋯H, N⋯H, O⋯H, and C⋯C contacts, which correspond to van der Waals forces, hydrogen bonds, and π–π stacking, respectively nih.govnih.gov. Similar analyses for this compound complexes help to quantify the strength and nature of the intermolecular bonds that stabilize the crystal structures nih.gov.

Table 1: Summary of Non-Covalent Interactions in Cyanophenylboronic Acid Structures

| Interaction Type | Description | Role in Crystal Structure |

| O–H⋯N Hydrogen Bond | Between the hydroxyl group of the boronic acid and a nitrogen atom (either from a cyano group or an N-donor ligand). | Primary interaction driving the formation of co-crystals and molecular chains. nih.govnih.gov |

| O–H⋯O Hydrogen Bond | Between two hydroxyl groups of adjacent boronic acid molecules. | Links molecules into chains or dimers. nih.gov |

| π–π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to the formation of a layered 3D network. nih.gov |

| B⋯π Interaction | Interaction between the boron atom and the π-electron cloud of a neighboring phenyl ring. | Links molecular chains into a more complex 3D structure. nih.gov |

| Van der Waals Forces (H⋯H contacts) | General attractive forces between molecules. | A major contribution to the overall crystal packing stability. nih.govnih.gov |

Crystal Packing and Solid-State Structure Prediction

The interplay of the non-covalent interactions discussed above dictates the final crystal packing arrangement. Depending on the shape and functionality of the co-former molecules, this compound complexes can self-assemble into diverse and intricate supramolecular architectures.

Computational methods, correlated with experimental data from single-crystal X-ray diffraction, have identified several packing motifs nih.gov:

Stacked Layers

Helical Chains

Crossed Ribbons

Molecular Docking Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex ddg-pharmfac.netnih.gov. This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates nih.govresearchgate.net.

Boronic acids, including derivatives of this compound, are of significant interest in medicinal chemistry. They are key components in drugs like bortezomib (B1684674) (Velcade™) and ixazomib (B1672701) (Ninlaro™), which are used in cancer therapy nih.govresearchgate.net. The boron atom can form a stable, reversible covalent bond with serine residues in the active sites of enzymes, making boronic acid derivatives potent enzyme inhibitors researchgate.net.

While specific docking studies for the parent this compound are not extensively detailed in the search results, it serves as a crucial reactant and building block for synthesizing more complex molecules that are then used in drug discovery sigmaaldrich.com. For example, it is used to prepare:

Himbacine analogs as potential antiplatelet agents sigmaaldrich.com.

Antimalarial compounds sigmaaldrich.com.

In the development of such derivatives, molecular docking would be a standard procedure. Computational models would be used to dock these more complex boronic acid-containing molecules into the active sites of their target proteins (e.g., proteasomes, kinases) to predict their binding affinity and mechanism of action, guiding the design of more potent and selective inhibitors nih.gov.

Computational Analysis of Reactivity and Selectivity

This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions sigmaaldrich.comscbt.com. Computational chemistry, particularly DFT, is widely used to investigate the mechanisms of such complex catalytic reactions, providing insights into reactivity and selectivity that are difficult to obtain through experiments alone nih.govrsc.orgrsc.org.

For the Suzuki-Miyaura reaction, computational studies help to elucidate the intricate catalytic cycle, which involves steps like oxidative addition, transmetalation, and reductive elimination nih.gov. Theoretical models can calculate the energy profiles and transition states for these steps, explaining how factors like the choice of ligand, base, and solvent influence the reaction's efficiency and outcome nih.govrsc.org.

A key challenge in cross-coupling reactions involving poly-functionalized molecules is achieving site selectivity—controlling which part of the molecule reacts rsc.org. Computational studies on related systems have explored how the electronic properties and steric hindrance of different sites on a molecule influence which site is more reactive in the oxidative addition step. These theoretical investigations are crucial for predicting and rationalizing the regioselectivity of reactions involving substituted arylboronic acids like this compound, enabling chemists to design more precise and efficient synthetic routes rsc.orgresearchgate.net.

常见问题

Basic Questions

Q. What are the common synthesis routes for 4-Cyanophenylboronic acid, and what factors influence reaction yields?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting trifluoromethanesulfonic acid 4-cyanophenyl ester with a boronic acid precursor yields ~71% product.

- Route 2 : Using 4-chlorophenylboronic acid as a starting material achieves ~75% yield via nucleophilic substitution .

- Key Factors : Catalyst selection (e.g., Pd-based catalysts), temperature control (e.g., 40°C autoclave reactions), and stoichiometric ratios of reagents significantly impact yields. Purification via column chromatography with ethyl acetate/PE mixtures is critical for purity .

Q. What are the key physicochemical properties of this compound relevant to cross-coupling reactions?

- Properties :

- Molecular weight: 146.94 g/mol; LogP (consensus): -0.27, indicating moderate hydrophobicity.

- Solubility: 5.47 mg/mL in water, but higher solubility in methanol (ideal for Suzuki-Miyaura reactions) .

- Stability: Decomposes above 350°C; sensitive to moisture, requiring anhydrous storage .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood to prevent inhalation (H335 risk).

- Store in sealed containers at 8–25°C in dry, ventilated areas .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura coupling?

- Mechanistic Insight : The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the boron atom, facilitating transmetalation with palladium catalysts. This electronic effect stabilizes the boronate intermediate, improving coupling efficiency with aryl halides .

Q. What strategies optimize yield and purity in large-scale syntheses?

- Optimization Methods :

- Catalyst Tuning : Pd(PPh₃)₄ with DPPP ligand enhances reaction kinetics .

- Solvent Selection : Acetone or THF improves solubility and reduces side reactions .

- Post-Synthesis Purification : Silica gel chromatography or recrystallization from methanol/water mixtures ensures >98% purity .

Q. How can this compound be utilized in selective glucose biosensors?

- Application : The boronic acid moiety binds reversibly to diols in glucose. In SERS-based assays, the cyano group’s Raman peak at 2226 cm⁻¹ (silent region) enables interference-free detection, achieving a 10 nM detection limit in urine .

Q. What analytical techniques characterize this compound and its derivatives?

- Techniques :

- NMR : ¹H/¹³C NMR confirms structure; boron shifts (~30 ppm in ¹¹B NMR) indicate boronate formation.

- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 146.94 for [M+H]⁺).

- Chromatography : HPLC with UV detection monitors purity (>97%) .

Q. How do solvent choice and storage conditions affect stability?

- Stability Data :

- Storage : Anhydrous conditions (desiccators) prevent hydrolysis; avoid prolonged exposure to light.

- Solvent Effects : Methanol enhances solubility but may form esters over time; DMSO is avoided due to boronate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。